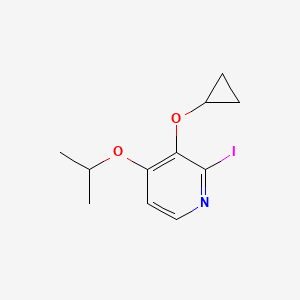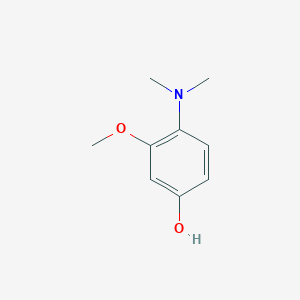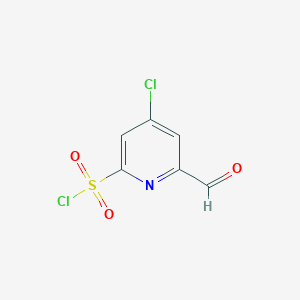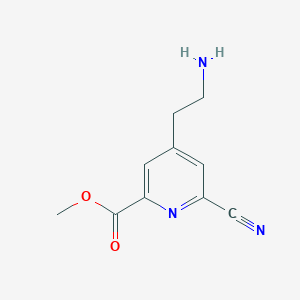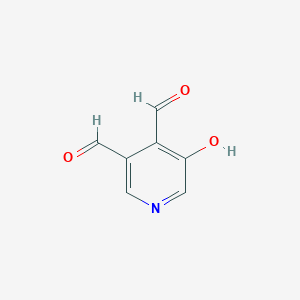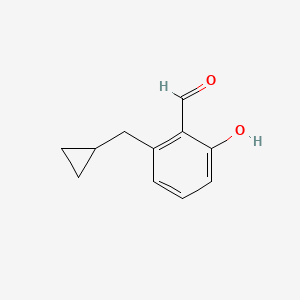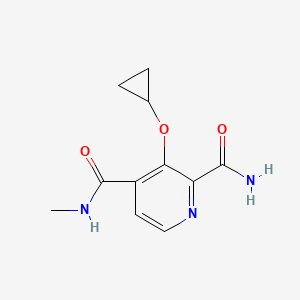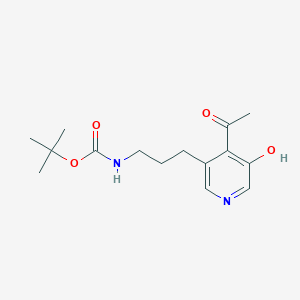
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate is an organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of Functional Groups: The acetyl and hydroxyl groups are introduced onto the pyridine ring through specific reactions such as acetylation and hydroxylation.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached to the pyridine ring through a reaction with tert-butyl chloroformate and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl and acetyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-3-YL)propylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-hydroxy-3-pyridinylcarbamate: This compound has a similar structure but lacks the acetyl group, which may affect its chemical reactivity and biological activity.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has a different substitution pattern on the aromatic ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-acetyl-5-hydroxypyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-11(8-16-9-12(13)19)6-5-7-17-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
WVQJFRGTXYEONO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NC=C1CCCNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


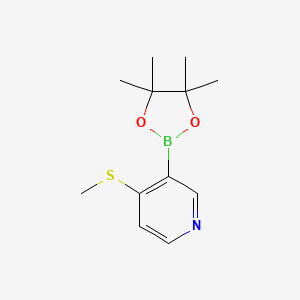
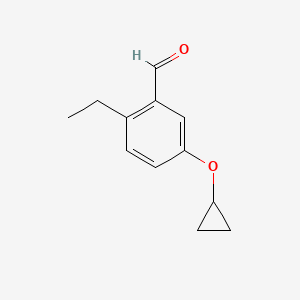
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
